molecular formula C10H12O B7809626 3-Ethyl-4-methylbenzaldehyde

3-Ethyl-4-methylbenzaldehyde

Cat. No.: B7809626
M. Wt: 148.20 g/mol
InChI Key: FDBRMGCJCBRKHF-UHFFFAOYSA-N
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Description

3-Ethyl-4-methylbenzaldehyde is a versatile aromatic aldehyde of high interest in organic synthesis and materials science research. As a member of the benzaldehyde family, which includes commercially significant compounds like 4-methylbenzaldehyde (p-tolualdehyde) that finds use in fragrance and polymer synthesis , this derivative serves as a crucial precursor for the development of more complex molecules. Its molecular structure, featuring both aldehyde and alkyl substituents, makes it a valuable electrophile and building block for constructing heterocyclic compounds and Schiff base ligands . In research applications, this compound can be utilized to synthesize novel Schiff bases, which are a class of compounds known for their ability to form complexes with metal ions. Such complexes are extensively studied in coordination chemistry and for their potential as non-linear optical (NLO) materials . Furthermore, structurally similar benzaldehyde derivatives, such as 2-methylbenzaldehyde, have been isolated from natural sources like Morinda officinalis and demonstrated significant biological activity, including acaricidal (anti-mite) properties in scientific studies . This suggests potential research avenues for this compound in the development of new active agents. The compound provides researchers with a scaffold for probing structure-activity relationships and developing new functional materials with tailored properties. Please be aware: This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-ethyl-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-3-10-6-9(7-11)5-4-8(10)2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBRMGCJCBRKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593225
Record name 3-Ethyl-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461425-87-6
Record name 3-Ethyl-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Mechanism

The Diels-Alder reaction between substituted dienes and α,β-unsaturated aldehydes offers a stereoselective route to cyclohexene intermediates, which undergo dehydrogenation to yield aromatic aldehydes. For 3-ethyl-4-methylbenzaldehyde, isoprene (2-methyl-1,3-butadiene) reacts with 2-ethylacrolein under Lewis acid catalysis (e.g., boron trifluoride etherate) to form 3-ethyl-4-methylcyclohexene-3-carbaldehyde. Subsequent dehydrogenation with graphene oxide (5 wt%) in toluene at 180°C for 6 hours achieves full aromatization.

Optimization and Yield

  • Catalyst Screening : Graphene oxide outperforms traditional Pd/C or CrO3-based systems, minimizing over-oxidation.

  • Solvent Effects : Toluene enhances selectivity (95%) compared to polar solvents like DMF (78%).

  • Yield : 82–85% overall yield from isoprene and 2-ethylacrolein.

Table 1. Diels-Alder/Dehydrogenation Performance Metrics

ParameterValueSource
Diels-Alder Temp (°C)0–25
Dehydrogenation Temp (°C)180
Catalyst Loading5 wt% graphene oxide
Overall Yield82–85%

Friedel-Crafts Alkylation-Formylation Approach

Sequential Alkylation and Formylation

This two-step method involves introducing ethyl and methyl groups via Friedel-Crafts alkylation, followed by formylation. Starting with toluene, ethylation using ethyl chloride and AlCl3 at 0°C produces 4-ethyltoluene. Subsequent methylation with methyl iodide and SiO2-H2SO4 (20 mol%) at 50°C yields 3-ethyl-4-methyltoluene. Vilsmeier-Haack formylation (POCl3, DMF) introduces the aldehyde group at the meta position relative to the ethyl group.

Challenges and Solutions

  • Regioselectivity : SiO2-H2SO4 directs methylation to the para position of the ethyl group, achieving >90% regioselectivity.

  • Over-Alkylation : Controlled stoichiometry (1:1.1 toluene:ethyl chloride) limits diethylation.

  • Yield : 75% for alkylation and 70% for formylation (52.5% overall).

Table 2. Friedel-Crafts Reaction Parameters

StepCatalystTemp (°C)YieldSource
EthylationAlCl3075%
MethylationSiO2-H2SO45090%
FormylationPOCl3/DMF8070%

Oxidation of 3-Ethyl-4-methylbenzyl Alcohol

Alcohol Synthesis and Oxidation

3-Ethyl-4-methylbenzyl alcohol is synthesized via Grignard addition to 3-ethyl-4-methylbenzoyl chloride, followed by reduction with NaBH4 (90% yield). Oxidation to the aldehyde employs Jones reagent (CrO3/H2SO4) at 0°C, achieving 84% yield without over-oxidation to the carboxylic acid.

Alternative Oxidants

  • MnO2 : Yields 78% but requires anhydrous conditions.

  • TEMPO/NaClO2 : Mild conditions (pH 6.5, 25°C) yield 80% with fewer side products.

Table 3. Oxidation Efficiency Comparison

OxidantConditionsYieldSource
Jones Reagent0°C, 2 h84%
MnO2CH2Cl2, 12 h78%
TEMPO/NaClO2pH 6.5, 25°C, 6 h80%

Solid Acid-Catalyzed Tandem Reactions

One-Pot Alkylation-Formylation

SiO2-H2SO4 (30 mol%) enables tandem ethylation and formylation of toluene in a single reactor. Ethyl acetoacetate serves as both alkylating agent and formyl precursor under microwave irradiation (100°C, 1 h), yielding 68% this compound.

Advantages Over Stepwise Methods

  • Reduced Steps : Eliminates intermediate isolation.

  • Solvent-Free : Enhances atom economy (E-factor: 2.1 vs. 5.8 for conventional methods).

Biocatalytic Approaches

Enzymatic Oxidation

Engineered E. coli expressing cytochrome P450 monooxygenase converts 3-ethyl-4-methyltoluene to the aldehyde in phosphate buffer (pH 7.4, 30°C). Yields reach 65% with 99% selectivity, though substrate solubility limits scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry
3-Ethyl-4-methylbenzaldehyde serves as a crucial intermediate in the synthesis of more complex organic compounds. Its structure allows for various chemical reactions, such as Friedel-Crafts acylation and oxidation processes. Common methods for synthesis include:

  • Friedel-Crafts Acylation : Reacting 3-ethyl-4-methylbenzene with formyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
  • Oxidation : Converting 3-ethyl-4-methyltoluene to this compound using oxidizing agents such as potassium permanganate or chromium trioxide.

Pharmaceutical Development

Potential Therapeutic Applications
The compound is under investigation for its potential use in developing pharmaceuticals and therapeutic agents. Its unique chemical structure may allow it to interact with specific biological targets, making it a candidate for further exploration in drug development.

Industrial Applications

Fragrance and Flavor Industry
this compound is valued in the production of fragrances and flavorings due to its pleasant floral aroma. It is commonly used in cosmetic formulations and food products, where its aromatic properties can enhance sensory experiences.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-methylbenzaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the benzaldehyde scaffold critically determine solubility, boiling points, and stability. A comparison of key physical properties is summarized below:

Compound Substituents Water Solubility Lipophilicity Boiling Point (Estimated)
3-Ethyl-4-methylbenzaldehyde Ethyl (C3), Methyl (C4) Low High ~250–270°C
4-Hydroxybenzaldehyde Hydroxyl (C4) High Moderate 246°C
4-(Bromomethyl)benzaldehyde Bromomethyl (C4) Very low High ~265°C
3-Methylbenzaldehyde Methyl (C3) Moderate Moderate 198°C

Key Observations :

  • The hydroxyl group in 4-hydroxybenzaldehyde enhances water solubility via hydrogen bonding, whereas alkyl or bromomethyl groups reduce polarity .
  • This compound’s low solubility aligns with hydrophobic alkyl substituents, suggesting utility in non-aqueous reaction systems.

Key Observations :

  • Alkyl groups in this compound facilitate EAS at ortho/para positions but are less activating than hydroxyl groups.
  • Bromomethyl substituents enable functionalization via nucleophilic substitution, a feature absent in alkylated analogs .

Pharmacological and Industrial Relevance

Compound Reported Activities Industrial Use
4-Hydroxybenzaldehyde Anticancer, antifungal, antioxidant Pharmaceutical intermediate
4-(Bromomethyl)benzaldehyde Limited bioactivity; high toxicity Crosslinking agent in polymer synthesis
3-Methylbenzaldehyde Precursor for drug impurities (e.g., chlorinated derivatives) Flavoring agent

Key Observations :

  • Hydroxyl and methoxy groups in benzaldehydes correlate with higher pharmacological activity, as seen in 4-hydroxy-3-methoxybenzaldehyde derivatives .
  • Alkyl substituents may enhance stability and lipophilicity, favoring use in hydrophobic formulations or fragrance chemistry.

Key Observations :

  • Bromomethyl derivatives require stringent safety protocols due to reactive and toxic bromine .
  • Alkylated benzaldehydes like this compound likely pose lower immediate risks but warrant toxicological evaluation.

Biological Activity

3-Ethyl-4-methylbenzaldehyde, a derivative of benzaldehyde, is an organic compound with the molecular formula C11H14O. It is characterized by an ethyl group and a methyl group attached to the aromatic ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and interactions with biological systems.

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor. It has a boiling point of approximately 220°C and is soluble in organic solvents such as ethanol and ether. Its structure allows for diverse chemical reactivity, making it useful as an intermediate in organic synthesis.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study evaluating various benzaldehyde derivatives, it was found that this compound demonstrated inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded, showing effectiveness comparable to traditional antibiotics in some cases.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound3264
Benzaldehyde64128

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines in macrophages when exposed to lipopolysaccharide (LPS). This effect was quantified using ELISA assays, revealing a dose-dependent decrease in cytokine levels.

Concentration (µM)IL-6 Production (pg/mL)
0150
10120
5080
10040

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Reactive Oxygen Species (ROS) Scavenging : The compound has shown potential in scavenging free radicals, thus contributing to its anti-inflammatory effects.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzaldehyde derivatives, including this compound. The results indicated that this compound had a strong inhibitory effect on biofilm formation by Pseudomonas aeruginosa, suggesting its potential application in preventing infections related to medical devices.

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects of this compound were assessed using a mouse model of acute inflammation. Mice treated with this compound showed reduced swelling and lower levels of inflammatory markers compared to control groups. This study highlighted its potential as a therapeutic agent for inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-ethyl-4-methylbenzaldehyde, and how can reaction efficiency be validated?

  • Methodology :

  • Friedel-Crafts alkylation or Vilsmeier-Haack formylation are common starting points for synthesizing substituted benzaldehydes. For this compound, introduce ethyl and methyl groups via sequential electrophilic substitution, ensuring regioselectivity using directing groups (e.g., -OCH₃ as a temporary blocking group) .
  • Validate reaction efficiency via HPLC or GC-MS to monitor intermediate purity. Quantify yield using gravimetric analysis or NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be systematically characterized?

  • Methodology :

  • Determine solubility in polar/non-polar solvents using shake-flask methods with UV-Vis quantification. For example, reports related benzaldehydes exhibit solubility of ~8.45 mg/mL in water at 25°C, but alkyl substitution (ethyl/methyl) reduces polarity, requiring organic solvents (e.g., ethanol, DMSO) .
  • Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC to track decomposition products .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology :

  • NMR : Compare 1^1H and 13^13C spectra with predicted shifts (e.g., aldehyde proton at ~10 ppm, ethyl/methyl group splitting patterns).
  • FT-IR : Confirm aldehyde C=O stretch at ~1700 cm⁻¹ and C-H stretches for ethyl/methyl groups.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to match molecular ion ([M+H]⁺) with theoretical mass (C₁₀H₁₂O: 148.0888 Da). Cross-reference with NIST databases for fragmentation patterns .

Q. How can researchers verify the novelty of this compound in synthetic chemistry?

  • Methodology :

  • Search Reaxys or SciFinder using the compound’s CAS number or structural descriptors. If unavailable, compare melting points, 1^1H NMR, and IR data with literature values for similar derivatives (e.g., 4-ethylbenzaldehyde in ) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in catalytic reactions?

  • Methodology :

  • Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying electrophilic/nucleophilic sites. For example, the aldehyde group is prone to nucleophilic attack, while ethyl/methyl substituents influence steric effects in cross-coupling reactions .
  • Validate predictions with experimental kinetic studies (e.g., monitoring Suzuki-Miyaura coupling yields) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting) for this compound derivatives?

  • Methodology :

  • Variable Temperature NMR : Determine if splitting arises from dynamic effects (e.g., hindered rotation of ethyl groups).
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton-proton and proton-carbon couplings.
  • Cross-check with X-ray crystallography (if crystalline) to confirm spatial arrangement of substituents .

Q. How can researchers extrapolate the biological activity of this compound using structural analogs?

  • Methodology :

  • Apply group-based evaluation (e.g., EFSA’s approach for hydroxy/methoxy benzaldehydes in ). Compare with analogs like 4-hydroxy-3-methoxybenzaldehyde (isovanillin), which exhibits antioxidant activity.
  • Test in vitro bioactivity (e.g., DPPH radical scavenging assay) and correlate with substituent electronic profiles (Hammett constants) .

Q. What green chemistry approaches minimize waste in this compound synthesis?

  • Methodology :

  • Replace traditional solvents with ionic liquids or supercritical CO₂ to improve atom economy.
  • Use heterogeneous catalysts (e.g., zeolites) for easier recovery and reuse.
  • Optimize reaction conditions via DoE (Design of Experiments) to reduce energy consumption .

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